A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH
A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine, commonly known as Fmoc-L-allo-Thr(tBu)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel peptides containing non-canonical amino acids. This guide details its physicochemical properties, experimental protocols for its use, and its role within the broader context of peptide chemistry.
Physicochemical and Quantitative Data
Fmoc-L-allo-Thr(tBu)-OH is a derivative of L-allothreonine, a diastereomer of the naturally occurring L-threonine.[1] The "allo" configuration refers to the specific stereochemistry at its two chiral centers (2S, 3S).[1][2] Its strategic use of orthogonal protecting groups—the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group—allows for precise, stepwise incorporation into peptide chains.[1][3]
Table 1: General Properties and Identifiers
| Property | Value | References |
| CAS Number | 201481-37-0 | [1][2][4][5][6] |
| Molecular Formula | C₂₃H₂₇NO₅ | [2][4][6] |
| Molecular Weight | 397.46 g/mol | [2][4][6] |
| IUPAC Name | (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [2] |
| Synonyms | Fmoc-allo-L-Thr(tBu)-OH, N-Fmoc-O-t-butyl-L-allo-threonine | [2][5][6] |
| InChIKey | LZOLWEQBVPVDPR-XOBRGWDASA-N | [1][2] |
Table 2: Physical and Chemical Specifications
| Specification | Value | References |
| Appearance | White to off-white solid or crystalline powder | [6] |
| Purity (HPLC) | ≥95% - ≥98% | [4][6] |
| Storage Conditions | 0–8 °C in a sealed container | [6][7] |
Role in Peptide Synthesis: The Orthogonal Protection Strategy
The utility of Fmoc-L-allo-Thr(tBu)-OH in SPPS is defined by its two protecting groups, which can be removed under different chemical conditions. This "orthogonal" approach is fundamental to the successful stepwise synthesis of peptides.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino terminus. It is labile to basic conditions and is typically removed at each synthesis cycle using a solution of piperidine in N,N-dimethylformamide (DMF).[3][8]
-
tBu (tert-butyl) Group : This group protects the hydroxyl (-OH) function of the allothreonine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This cleavage is typically performed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support resin.[3][8]
Experimental Protocols
The following protocols are generalized for the incorporation of Fmoc-L-allo-Thr(tBu)-OH into a peptide chain via manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.
-
Swelling: Place the resin (e.g., Rink Amide or Wang resin, 0.1 mmol loading) in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
This cycle describes the addition of one Fmoc-L-allo-Thr(tBu)-OH residue to the resin-bound peptide chain.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-allo-Thr(tBu)-OH (e.g., 4 equivalents, ~0.4 mmol, ~159 mg) and a coupling agent (e.g., HATU, 3.95 equivalents, ~0.395 mmol, ~150 mg) in DMF.
-
Activation: Add a base, typically N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents, ~0.8 mmol, ~139 µL), to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure the reaction proceeds to completion.[7]
-
Washing: Drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.[7]
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful coupling and the absence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.
-
Deprotection: Add a 20% piperidine in DMF solution to the washed peptide-resin. Agitate for 20 minutes to remove the Fmoc group from the newly added amino acid.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next coupling cycle.
Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing all acid-labile side-chain protecting groups, including the tBu group from the allothreonine residue.
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). The scavengers (H₂O, TIS) are crucial to prevent side reactions.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate containing the crude peptide. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
The incorporation of non-canonical amino acids like L-allothreonine can significantly impact the conformational and biological properties of a peptide. It can induce specific secondary structures, enhance proteolytic stability, and alter binding affinity to biological targets. Therefore, Fmoc-L-allo-Thr(tBu)-OH is a valuable reagent for:
-
Drug Discovery: Synthesizing peptide-based therapeutics with improved stability and efficacy.[6]
-
Structure-Activity Relationship (SAR) Studies: Investigating how stereochemistry affects a peptide's biological function.
-
Enzyme Substrate and Inhibitor Design: Creating novel probes and inhibitors for proteases and kinases.
The use of this building block allows researchers to explore novel chemical space in peptide design, potentially leading to the development of new diagnostics and therapeutics.
References
- 1. Fmoc-L-allo-Thr(tBu)-OH | 201481-37-0 | Benchchem [benchchem.com]
- 2. Fmoc-L-allo-Thr(tBu)-OH | C23H27NO5 | CID 2724634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
